5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid
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Overview
Description
5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid is a complex organic compound with a unique structure that combines cyclohexene, methoxycyclohexyl, methylcyclohexanecarbonyl, and thiophene carboxylic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid involves multiple steps, starting with the preparation of the individual components. The cyclohexenyl group can be synthesized through the hydrogenation of benzene, followed by dehydrogenation to form cyclohexene. The methoxycyclohexyl and methylcyclohexanecarbonyl groups are typically prepared through alkylation and acylation reactions, respectively. The thiophene-2-carboxylic acid moiety is synthesized via the Vilsmeier-Haack reaction, which involves the formylation of thiophene.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for hydrogenation and specialized catalysts for acylation and alkylation reactions. The final product would be purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid is unique due to its complex structure, which combines multiple functional groups and rings
Biological Activity
5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article provides a detailed analysis of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities, making it a promising candidate for further exploration in medicinal chemistry.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including cyclization and functional group modifications. A common synthetic route includes:
- Formation of the Thiophene Ring : Using thiophene derivatives and appropriate coupling agents.
- Introduction of Cyclohexenyl and Methoxy Groups : Through nucleophilic substitution reactions.
- Carboxylic Acid Functionalization : Achieved via oxidation or carboxylation methods.
In Vitro Studies
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that it induces apoptosis in HepG2 liver cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.2 | Induction of apoptosis via caspase 3 |
Huh7 | 18.4 | Cell cycle arrest in S phase |
Hep3B | 20.1 | Increased oxidative stress |
These findings suggest that the compound may act as a potential chemotherapeutic agent.
Case Studies
- Study on Hepatocellular Carcinoma : A recent study evaluated the effects of this compound on HepG2 and Huh7 cell lines, demonstrating its ability to significantly reduce cell viability compared to control groups . The study highlighted the compound's potential as a lead for developing new cancer therapies.
- Analgesic Activity Evaluation : Another investigation assessed the analgesic properties using the "hot plate" method in animal models. Results indicated that derivatives of similar thiophene compounds exhibited analgesic effects exceeding those of standard analgesics like metamizole .
Properties
Molecular Formula |
C26H37NO4S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C26H37NO4S/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30) |
InChI Key |
LNYKGELUODVSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)O |
Origin of Product |
United States |
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